molecular formula C28H24N4 B12678278 2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine CAS No. 124116-74-1

2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine

Cat. No.: B12678278
CAS No.: 124116-74-1
M. Wt: 416.5 g/mol
InChI Key: YQCDIJPZZOKCLA-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes both phenazine and imidazoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or nickel.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Palladium or nickel catalysts, along with appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-Ethyl-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Ethyl-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine apart is its combination of phenazine and imidazoline moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

124116-74-1

Molecular Formula

C28H24N4

Molecular Weight

416.5 g/mol

IUPAC Name

2-ethyl-2-methyl-1,5-diphenylimidazo[4,5-b]phenazine

InChI

InChI=1S/C28H24N4/c1-3-28(2)30-24-19-26-23(18-27(24)32(28)21-14-8-5-9-15-21)29-22-16-10-11-17-25(22)31(26)20-12-6-4-7-13-20/h4-19H,3H2,1-2H3

InChI Key

YQCDIJPZZOKCLA-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=CC=C5)C=C2N1C6=CC=CC=C6)C

Origin of Product

United States

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